molecular formula C20H20N4O2 B4373275 N~3~,N~4~-DIBENZYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-DIBENZYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373275
M. Wt: 348.4 g/mol
InChI Key: QXAAWAMPSXGOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~,N~4~-DIBENZYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~4~-DIBENZYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with diketones or their equivalents . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N~3~,N~4~-DIBENZYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N~3~,N~4~-DIBENZYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N3,N~4~-DIBENZYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~3~,N~4~-DIBENZYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
  • N~3~,N~4~-DIBENZYL-1-METHYL-1H-IMIDAZOLE-3,4-DICARBOXAMIDE
  • N~3~,N~4~-DIBENZYL-1-METHYL-1H-TRIAZOLE-3,4-DICARBOXAMIDE

Uniqueness

N~3~,N~4~-DIBENZYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-N,4-N-dibenzyl-1-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-24-14-17(19(25)21-12-15-8-4-2-5-9-15)18(23-24)20(26)22-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAAWAMPSXGOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~,N~4~-DIBENZYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~,N~4~-DIBENZYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~,N~4~-DIBENZYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~,N~4~-DIBENZYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~,N~4~-DIBENZYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~,N~4~-DIBENZYL-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.